molecular formula C20H21FN3O6P B11385237 Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11385237
M. Wt: 449.4 g/mol
InChI Key: NJCIXWYYNOPSTI-UHFFFAOYSA-N
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Description

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of α-aminophosphonates. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of multiple functional groups, including a fluorophenyl, nitrophenyl, and oxazole ring, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves a multi-step process. One common method is the Pudovik-type reaction, which involves the reaction between diethyl phosphite and imines. The imines are usually obtained from the condensation of 5-phenyl-1,2,4-oxadiazol-2-amine and aromatic aldehydes. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .

Chemical Reactions Analysis

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze specific reactions. The presence of the oxazole ring and the phosphonate group allows for specific interactions with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate can be compared with other α-aminophosphonates, such as:

  • Diethyl (5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethylphenyl)methylphosphonate
  • Diethyl (5-phenyl-1,3,4-oxadiazol-2-ylamino)(2-methoxyphenyl)methylphosphonate
  • Diethyl (5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-nitrophenyl)methylphosphonate

These compounds share similar structural features but differ in the substituents on the aromatic rings, which can significantly affect their reactivity and applications. The presence of the fluorophenyl and nitrophenyl groups in this compound makes it unique and potentially more versatile in certain applications .

Properties

Molecular Formula

C20H21FN3O6P

Molecular Weight

449.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-(4-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C20H21FN3O6P/c1-3-28-31(27,29-4-2)20-19(22-13-14-5-9-16(21)10-6-14)30-18(23-20)15-7-11-17(12-8-15)24(25)26/h5-12,22H,3-4,13H2,1-2H3

InChI Key

NJCIXWYYNOPSTI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)OCC

Origin of Product

United States

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